molecular formula C18H22N2 B8660966 (1-Benzyl-piperidin-3-yl)-phenyl-amine CAS No. 115661-47-7

(1-Benzyl-piperidin-3-yl)-phenyl-amine

Cat. No.: B8660966
CAS No.: 115661-47-7
M. Wt: 266.4 g/mol
InChI Key: PWWUYRHNABQJKW-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-3-yl)-phenyl-amine is a piperidine derivative featuring a benzyl group at the nitrogen (position 1) and a phenylamine substituent at position 3 of the piperidine ring. Piperidine-based compounds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as receptors and enzymes.

Properties

CAS No.

115661-47-7

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-benzyl-N-phenylpiperidin-3-amine

InChI

InChI=1S/C18H22N2/c1-3-8-16(9-4-1)14-20-13-7-12-18(15-20)19-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2

InChI Key

PWWUYRHNABQJKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-3-yl)-phenyl-amine can be achieved through several synthetic routes. One common method involves the reaction of N-phenyl-4-piperidone with benzylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-yl)-phenyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, which have significant applications in medicinal chemistry.

Scientific Research Applications

(1-Benzyl-piperidin-3-yl)-phenyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-yl)-phenyl-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

3-(1-Benzylpiperidin-4-yl)aniline (CAS 1783503-38-7)
  • Structure : Benzyl group at N1, aniline substituent at position 3.
  • Key Differences :
    • The phenylamine group at position 4 (vs. 3 in the target compound) alters steric and electronic interactions.
    • Positional isomerism may affect binding to targets like GPCRs or kinases, where substituent orientation is critical .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2)
  • Structure : Nitropyridinylamine substituent at position 4.
  • Safety data indicate this compound is for laboratory use only, suggesting reactivity or toxicity concerns .
((R)-1-Benzyl-piperidin-3-yl)-methyl-amine
  • Structure : Methylamine substituent at position 3.
  • Key Differences :
    • Smaller substituent (methyl vs. phenyl) reduces steric hindrance, possibly enhancing membrane permeability.
    • Chiral center (R-configuration) introduces stereochemical specificity, which is absent in the target compound .

Heterocyclic and Backbone Modifications

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine (CAS 91189-07-0)
  • Structure : Pyrrolidine (5-membered ring) backbone with ethylamine side chain.
  • Key Differences :
    • Smaller ring size increases ring strain and reduces conformational flexibility compared to piperidine.
    • Ethylamine side chain may enhance solubility but reduce aromatic interactions .
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine
  • Structure : Pyridine core with benzyloxy and diphenylamine groups.
  • Key Differences :
    • Aromatic pyridine core vs. saturated piperidine alters electronic properties (e.g., basicity, π-π stacking).
    • Synthetic routes involve palladium-catalyzed couplings, differing from piperidine derivatives .

Physicochemical and Pharmacological Hypotheses

Property Target Compound 3-(1-Benzylpiperidin-4-yl)aniline N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
Molecular Weight ~295 g/mol (estimated) ~294 g/mol ~354 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~3.4 ~2.8 (due to nitro group)
Solubility Low aqueous solubility Similar Higher due to nitro group polarity
Pharmacological Role Potential CNS or receptor modulator Unreported Lab research (non-therapeutic)

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